ethyl 4-(1-methyl-1h-pyraZol-4-yl)-2,4-dioxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-(1-methylpyrazol-4-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(15)9(14)4-8(13)7-5-11-12(2)6-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXYSYJHSRNFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239727 | |
| Record name | Ethyl 1-methyl-α,γ-dioxo-1H-pyrazole-4-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873221-73-9 | |
| Record name | Ethyl 1-methyl-α,γ-dioxo-1H-pyrazole-4-butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873221-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-α,γ-dioxo-1H-pyrazole-4-butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Condensation of 1-Methyl-1H-Pyrazole-4-Carboxaldehyde with Diethyl Oxalate
The most widely reported method involves a base-mediated Claisen condensation between 1-methyl-1H-pyrazole-4-carboxaldehyde and diethyl oxalate (Figure 1). Sodium ethoxide in ethanol facilitates deprotonation of the aldehyde, enabling nucleophilic attack on the oxalate’s electrophilic carbonyl.
Synthetic Procedure
A mixture of 1-methyl-1H-pyrazole-4-carboxaldehyde (10 mmol) and diethyl oxalate (12 mmol) in anhydrous ethanol (30 mL) is treated with sodium ethoxide (12 mmol) at 0°C. The reaction is refluxed for 5–6 hours, cooled, and quenched with ice-cold water. The precipitate is filtered, washed with ethanol, and recrystallized from a 1:1 ethanol-water mixture to yield the title compound as a white crystalline solid (72–78% yield).
Table 1: Optimization of Base-Catalyzed Condensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | NaOEt | 78 |
| Solvent | Ethanol | 75 |
| Temperature (°C) | Reflux (78) | 76 |
| Molar Ratio (Aldehyde:Oxalate) | 1:1.2 | 78 |
Mechanistic Insight : The reaction proceeds via enolate formation at the aldehyde’s α-position, followed by sequential nucleophilic additions to both carbonyl groups of diethyl oxalate. Steric hindrance from the pyrazole’s N-methyl group slightly reduces reactivity compared to unsubstituted analogues.
Cyclocondensation of 1-Methyl-1H-Pyrazole-4-Acetylacetone with Ethyl Glyoxylate
An alternative route employs 1-methyl-1H-pyrazole-4-acetylacetone and ethyl glyoxylate under acidic conditions (Figure 2). This method avoids strong bases, making it suitable for acid-stable substrates.
Synthetic Procedure
1-Methyl-1H-pyrazole-4-acetylacetone (10 mmol) and ethyl glyoxylate (12 mmol) are dissolved in glacial acetic acid (20 mL) and heated at 80°C for 4 hours. The mixture is poured into ice water, neutralized with NaHCO₃, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (hexane:EtOAc, 3:1) to afford the product (65–70% yield).
Table 2: Comparative Analysis of Cyclocondensation Methods
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Acetic acid, 80°C | 68 | 95 |
| HCl (cat.), ethanol | 52 | 88 |
| p-TsOH (cat.), DCM | 60 | 90 |
Advantages : This method minimizes side products like decarboxylated derivatives, which are common in strongly basic conditions.
Hydrazinolysis of Ethyl 4-Cyano-2,4-Dioxobutanoate Precursors
A multi-step approach involves synthesizing ethyl 4-cyano-2,4-dioxobutanoate, followed by hydrazine-mediated pyrazole ring formation (Figure 3).
Stepwise Synthesis
- Formation of Ethyl 4-Cyano-2,4-Dioxobutanoate : Ethyl acetoacetate (10 mmol) is treated with cyanogen bromide (12 mmol) in THF at −10°C, yielding the cyano-diketone (82% yield).
- Cyclization with Methylhydrazine : The cyano-diketone (10 mmol) and methylhydrazine (12 mmol) are refluxed in ethanol for 3 hours. The product precipitates upon cooling and is recrystallized from methanol (70% yield).
Table 3: Spectral Data for Ethyl 4-(1-Methyl-1H-Pyrazol-4-yl)-2,4-Dioxobutanoate
Continuous Flow Synthesis for Scalable Production
Recent advancements in flow chemistry enable high-throughput synthesis (Figure 4). A segmented flow system with in-line IR monitoring ensures precise control.
Procedure
- Reagent Streams :
- Stream A: 1-methyl-1H-pyrazole-4-carboxaldehyde (0.2 M in ethanol)
- Stream B: Diethyl oxalate (0.24 M in ethanol)
- Stream C: Sodium ethoxide (0.24 M in ethanol)
- Conditions :
- Mixing chamber: 25°C, residence time 2 min
- Reactor coil: 80°C, residence time 10 min
- Back-pressure regulator: 100 psi
- Work-Up : The output is quenched with 10% HCl, extracted with EtOAc, and concentrated to give 85% yield.
Table 4: Flow vs Batch Synthesis Comparison
| Metric | Batch | Flow |
|---|---|---|
| Yield (%) | 78 | 85 |
| Reaction Time (h) | 6 | 0.5 |
| Purity (%) | 95 | 98 |
Advantages : Flow systems reduce side reactions and improve heat transfer, critical for thermally sensitive intermediates.
Functional Group Interconversion from Hydrazide Precursors
Hydrazide derivatives serve as versatile intermediates (Figure 5). This compound is obtained via oxidation of 4-(1-methylpyrazol-4-yl)butanehydrazide.
Procedure
4-(1-Methylpyrazol-4-yl)butanehydrazide (10 mmol) is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. After 2 hours, the mixture is neutralized with NaHCO₃, extracted with CH₂Cl₂, and purified via column chromatography (60% yield).
Limitation : Over-oxidation to carboxylic acids occurs if reaction times exceed 3 hours.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(1-methyl-1h-pyraZol-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that compounds containing pyrazole rings exhibit potential anticancer activities. Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has been studied as a potential candidate for the development of novel anticancer agents due to its structural similarity to known anticancer drugs. The pyrazole moiety is often linked to the modulation of various biological pathways involved in cancer progression, making it a target for further investigation in cancer therapeutics .
1.2 Anti-inflammatory Effects
Studies have shown that pyrazole derivatives can possess anti-inflammatory properties. This compound has been evaluated for its ability to inhibit inflammatory mediators, suggesting its potential utility in treating inflammatory diseases . The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production.
Agricultural Applications
2.1 Herbicidal Activity
The compound has been explored for its herbicidal properties. Research indicates that this compound can effectively inhibit the growth of certain weed species, providing a basis for its development as a selective herbicide. Its effectiveness stems from its ability to disrupt specific metabolic pathways in plants .
2.2 Plant Growth Regulation
In addition to herbicidal effects, there is evidence suggesting that this compound may act as a plant growth regulator. By modulating hormonal pathways within plants, it could enhance growth rates or improve resistance to environmental stressors .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
| Synthesis Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Step 1 | Ethyl acetoacetate + methyl hydrazine | Reflux in ethanol | 85% |
| Step 2 | Reaction with acetic anhydride | Room temperature | 90% |
| Step 3 | Hydrolysis and purification | Aqueous workup | 75% |
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxic effects against prostate cancer cell lines with IC50 values comparable to established chemotherapeutics .
Case Study 2: Herbicidal Efficacy Testing
A field study assessed the herbicidal efficacy of this compound on common agricultural weeds. The compound showed over 70% reduction in weed biomass compared to untreated controls, indicating its potential use as an effective herbicide in crop management systems .
Mechanism of Action
The mechanism of action of ethyl 4-(1-methyl-1h-pyraZol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include other ethyl 2,4-dioxobutanoate derivatives with varying substituents at the 4-position. Key comparisons are summarized below:
Physicochemical Properties (Inferred)
- Solubility : Pyrazole’s polarity likely enhances aqueous solubility compared to adamantane derivatives but reduces it relative to fluorophenyl analogs (due to fluorine’s electronegativity and smaller size).
Biological Activity
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C₁₅H₁₅N₁O₄
- CAS Number : Not specified in the literature reviewed.
This compound exhibits several biological activities that are primarily attributed to its interactions with specific biological targets:
- Anti-inflammatory Activity : Research indicates that compounds with similar pyrazole structures demonstrate significant anti-inflammatory effects. For instance, derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study reported IC50 values for related pyrazole derivatives indicating potent anti-inflammatory activity comparable to established NSAIDs like diclofenac .
- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, suggesting a potential for this compound as well .
- Cytotoxicity : Some studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. The compound's structure may influence its ability to induce apoptosis or inhibit cell proliferation in cancer cells .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:
- Absorption and Bioavailability : Similar compounds have demonstrated good oral bioavailability and favorable pharmacokinetic parameters in animal models, suggesting that this compound may also exhibit similar properties .
- Metabolism : The metabolic pathways and stability of pyrazole derivatives are essential for their efficacy and safety. Studies indicate that modifications in the pyrazole ring can significantly affect metabolic stability and toxicity profiles .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Anti-inflammatory Efficacy : In a study focusing on a series of substituted pyrazoles, one compound exhibited an ED50 value significantly lower than traditional anti-inflammatory agents, indicating superior efficacy in reducing inflammation in vivo models .
- Cancer Cell Line Studies : A derivative similar to this compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis at micromolar concentrations .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of ethyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving 1-methyl-1H-pyrazole-4-carbaldehyde and ethyl acetoacetate derivatives under acidic or basic catalysis. Optimization strategies include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction kinetics.
- Factorial design : Employing Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry) and identify optimal conditions, reducing trial-and-error approaches .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR to resolve pyrazole ring protons and ester/ketone carbonyl carbons.
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 251.1).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations elucidate the electronic and structural properties of this compound?
- Methodological Answer :
- Orbital analysis : HOMO-LUMO gaps computed via DFT (e.g., B3LYP/6-31G* basis set) reveal charge transfer capabilities, critical for understanding reactivity in metal coordination or photochemical applications.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen as electron-rich centers for hydrogen bonding).
- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Q. What strategies can resolve contradictions between experimental reactivity data and computational predictions for this compound?
- Methodological Answer :
- Iterative validation : Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for solvent effects and steric hindrance overlooked in gas-phase DFT.
- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or stopped-flow techniques to identify unaccounted pathways (e.g., tautomerization of the dioxobutanoate moiety).
- Multivariate analysis : Apply statistical tools (e.g., PCA) to disentangle competing factors influencing reactivity .
Q. How does the compound’s stereoelectronic profile influence its biological or catalytic activity in multidisciplinary applications?
- Methodological Answer :
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to correlate pyrazole ring orientation with binding affinity.
- Kinetic isotope effects (KIE) : Probe rate-determining steps in catalytic cycles (e.g., hydrogen abstraction from the methyl group).
- Synchrotron XRD : Resolve crystal packing effects that may stabilize active conformations in solid-state applications .
Data Analysis and Optimization
Q. What advanced statistical approaches are recommended for optimizing the synthesis and functionalization of this compound?
- Methodological Answer :
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) to identify global maxima/minima.
- Artificial Neural Networks (ANN) : Train predictive models using historical reaction data to forecast optimal conditions for novel derivatives.
- Sensitivity analysis : Quantify the impact of impurities (e.g., residual solvents) on catalytic performance using Monte Carlo simulations .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in studies involving this compound, particularly when reporting conflicting bioactivity results?
- Methodological Answer :
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT tests) to minimize inter-lab variability.
- Open-data practices : Share raw spectral data (NMR, MS) via repositories like Zenodo for independent verification.
- Batch-to-batch analysis : Use LC-MS to track impurities (e.g., hydrolyzed ester byproducts) that may influence biological outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
